molecular formula C12H11BrOS B1443992 3-[2-(3-Bromophenoxy)ethyl]thiophene CAS No. 1492588-72-3

3-[2-(3-Bromophenoxy)ethyl]thiophene

Cat. No. B1443992
M. Wt: 283.19 g/mol
InChI Key: WPVDBCLXRLTQIA-UHFFFAOYSA-N
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Description

“3-[2-(3-Bromophenoxy)ethyl]thiophene” is a chemical compound with the molecular formula C12H11BrOS . It has an average mass of 283.184 Da and a monoisotopic mass of 281.971405 Da . This compound has diverse applications in scientific research.


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . For instance, 3-Thiopheneethanol [3- (2-hydroxyethyl)thiophene] was used in the synthesis of various ether and ester derivatives such as 3- (2- (benzyloxy)ethyl)thiophene .


Molecular Structure Analysis

The molecular structure of “3-[2-(3-Bromophenoxy)ethyl]thiophene” consists of a thiophene ring attached to a bromophenoxyethyl group .


Chemical Reactions Analysis

Thiophene derivatives, including “3-[2-(3-Bromophenoxy)ethyl]thiophene”, can undergo various chemical reactions. For example, 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry and Material Science

Thiophene derivatives, including compounds like "3-[2-(3-Bromophenoxy)ethyl]thiophene," have shown a wide range of applications in medicinal chemistry due to their valuable bioactivities. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Thiophene derivatives are present in several market-leading drugs, showcasing their significance in pharmaceutical developments (Xuan, 2020).

Moreover, the application of thiophene derivatives extends beyond medicinal chemistry into the realm of organic materials. Their electronic properties have been leveraged in organic synthesis, serving as valuable intermediates in the development of agrochemicals, flavors, dyes, and especially in the field of organic electronics. The ongoing research in the synthesis and modification of thiophene derivatives underscores their potential for creating more efficient and environmentally friendly processes, as well as their role in natural product and drug synthesis. This indicates a broad spectrum of applications that likely includes "3-[2-(3-Bromophenoxy)ethyl]thiophene" (Xuan, 2020).

Environmental and Material Applications

In addition to pharmaceutical and organic electronics applications, some brominated compounds, similar in structure to "3-[2-(3-Bromophenoxy)ethyl]thiophene," are used as flame retardants. However, the environmental impact and toxicity of such brominated flame retardants have raised concerns, leading to studies on their occurrence, environmental fate, and potential risks. These studies often lead to the development of safer, more environmentally friendly flame retardants and contribute to the understanding of how such compounds interact with ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

3-[2-(3-bromophenoxy)ethyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrOS/c13-11-2-1-3-12(8-11)14-6-4-10-5-7-15-9-10/h1-3,5,7-9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVDBCLXRLTQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Bromophenoxy)ethyl]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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